N-[1-(2,5-dimethylphenyl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide
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Overview
Description
Synthesis Analysis
Synthesis of similar compounds involves multi-step chemical reactions including reduction, acetylation, ethylation, and condensation processes. For example, a related compound was synthesized with an overall yield of 77%, indicating the potential efficiency of synthesizing N-[1-(2,5-dimethylphenyl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide through analogous methods (Gong Fenga, 2007).
Molecular Structure Analysis
The structural analysis of related compounds, such as those synthesized via carbodiimide condensation, provides insights into the molecular configuration, confirmed through IR, 1H NMR, and elemental analyses (P. Yu et al., 2014). The use of single-crystal X-ray diffraction further confirms intermediate compound structures, hinting at the methodologies applicable for understanding the detailed molecular structure of N-[1-(2,5-dimethylphenyl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide.
Chemical Reactions and Properties
The chemical reactivity and properties can be inferred from studies on similar compounds, where modifications of functional groups have led to significant changes in biological activity and chemical behavior. For instance, replacing the acetamide group in a compound exhibited remarkable anticancer effects, suggesting that functional group modifications in N-[1-(2,5-dimethylphenyl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide could similarly influence its chemical and biological properties (Xiao-meng Wang et al., 2015).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystal structure, have been characterized using various analytical techniques. For example, the crystal structure of related acetamide derivatives has been solved, revealing intermolecular hydrogen bonding patterns that could be relevant for the physical stability and solubility of N-[1-(2,5-dimethylphenyl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide (G. Sharma et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds, stability under various conditions, and potential for chemical modifications, can be understood by examining the synthesis and characterization of structurally similar compounds. Studies have shown that certain acetamide derivatives exhibit selective inhibition properties and significant antiproliferative activities, which might reflect on the chemical behavior of N-[1-(2,5-dimethylphenyl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide in biological systems (A. Rehman et al., 2013).
properties
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]-2-(3-methoxy-2-oxopyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12-7-8-13(2)15(10-12)14(3)19-17(21)11-20-9-5-6-16(23-4)18(20)22/h5-10,14H,11H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJDPLMMTVRYGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)CN2C=CC=C(C2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,5-dimethylphenyl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide |
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